molecular formula C11H16ClF2N5 B12224416 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12224416
M. Wt: 291.73 g/mol
InChI Key: YYZSMZHZXDLABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the difluoromethylation of pyrazole derivatives. This process can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . The pyrazole ring structure allows for strong binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of the difluoromethyl group with the pyrazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-7-10(8(2)16-17)14-6-9-4-5-15-18(9)11(12)13;/h4-5,7,11,14H,3,6H2,1-2H3;1H

InChI Key

YYZSMZHZXDLABX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.